Protochlorophyllide a

概要

説明

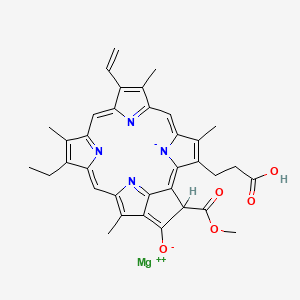

Protochlorophyllide a is an intermediate in the biosynthesis of chlorophyll a. It is a tetrapyrrole compound that lacks the phytol side-chain of chlorophyll and the reduced pyrrole in ring D. This compound is highly fluorescent and plays a crucial role in the chlorophyll biosynthesis pathway, particularly in photosynthetic organisms such as plants, algae, and some bacteria .

準備方法

Synthetic Routes and Reaction Conditions: Protochlorophyllide a can be synthesized from chlorophyllide a or divinyl this compound. The synthesis involves the reduction of protochlorophyllide to chlorophyllide a, which is catalyzed by the enzyme protochlorophyllide oxidoreductase. This reaction requires light and NADPH as a cofactor .

Industrial Production Methods: Industrial production of this compound is not common due to its specific role in the biosynthesis of chlorophyll. it can be extracted from photosynthetic organisms such as plants and algae. The extraction process involves the isolation of chloroplasts, followed by the purification of this compound using chromatographic techniques .

化学反応の分析

Types of Reactions: Protochlorophyllide a undergoes several types of reactions, including:

Reduction: The reduction of this compound to chlorophyllide a is a key reaction in the chlorophyll biosynthesis pathway.

Common Reagents and Conditions:

Light: Essential for the reduction of this compound to chlorophyllide a.

NADPH: Acts as a cofactor in the reduction reaction.

Enzymes: Protochlorophyllide oxidoreductase is the primary enzyme involved in the reduction reaction.

Major Products:

Chlorophyllide a: The primary product formed from the reduction of this compound.

科学的研究の応用

Biosynthesis of Chlorophyll

Protochlorophyllide a is an essential precursor in the biosynthesis of chlorophyll a. The conversion of protochlorophyllide to chlorophyllide is catalyzed by protochlorophyllide reductases (PORs), which are categorized into light-dependent and dark-operative enzymes. The light-dependent protochlorophyllide reductase (LPOR) and dark-operative protochlorophyllide reductase (DPOR) facilitate this transformation under different environmental conditions, which is critical for the photosynthetic efficiency of plants and algae .

Case Study: Role of LPOR and DPOR

A study highlighted the evolutionary significance of LPOR and DPOR in various photosynthetic organisms, including cyanobacteria and plants. The presence of LPOR in anoxygenic phototrophic bacteria suggests that light-dependent reduction mechanisms may have evolved due to increased atmospheric oxygen levels from cyanobacteria's photosynthesis . This discovery underscores the importance of this compound in adapting to changing environmental conditions.

Quantification Techniques

The quantification of this compound is vital for studying chloroplast development and photomorphogenic responses in plants. A straightforward method using fluorescence spectroscopy has been developed to quantify protochlorophyllide in Arabidopsis seedlings. This technique allows researchers to assess chloroplast development and identify photomorphogenic mutants that may exhibit altered chlorophyll biosynthesis pathways .

Data Table: Quantification Method Overview

| Methodology | Description | Application Area |

|---|---|---|

| Fluorescence Spectroscopy | Sensitive quantification of protochlorophyllide | Plant physiology and genetics studies |

Environmental and Agricultural Applications

This compound has implications in agriculture, particularly in developing crops with enhanced photosynthetic capabilities. By manipulating the expression of genes encoding PORs, researchers can potentially increase chlorophyll production, leading to improved crop yields and stress tolerance .

Case Study: Enhancing Crop Yield

Research has demonstrated that manipulating the levels of protochlorophyllide through genetic engineering can enhance the photosynthetic efficiency of crops under low-light conditions. This approach could significantly benefit agricultural practices in regions with limited sunlight availability .

Biotechnological Applications

In biotechnology, this compound is being explored for its potential use as a natural dye and as an ingredient in cosmetics due to its unique spectral properties. Its derivatives can also be utilized in creating fluorescent probes for various applications, including medical diagnostics and environmental monitoring .

Data Table: Biotechnological Applications

| Application | Description | Potential Benefits |

|---|---|---|

| Natural dyes | Use as eco-friendly colorants | Sustainable alternatives to synthetic dyes |

| Fluorescent probes | Development for medical diagnostics | Enhanced detection sensitivity |

Research on Photoprotection Mechanisms

This compound also plays a role in photoprotection mechanisms within plants. Studies indicate that it contributes to the formation of light-harvesting complexes that protect etiolated seedlings during greening by dissipating excess light energy . Understanding these mechanisms can lead to advancements in plant resilience against environmental stressors.

作用機序

Protochlorophyllide a exerts its effects through its role in the chlorophyll biosynthesis pathway. The reduction of this compound to chlorophyllide a is catalyzed by protochlorophyllide oxidoreductase, which forms a ternary complex with NADPH and this compound. This complex undergoes a light-dependent reaction to produce chlorophyllide a, which is then converted to chlorophyll a . The molecular targets involved in this pathway include the enzymes and cofactors required for the reduction reaction .

類似化合物との比較

Protochlorophyllide a is similar to other intermediates in the chlorophyll biosynthesis pathway, such as:

Chlorophyllide a: The immediate product of this compound reduction.

Divinyl this compound: Another intermediate in the chlorophyll biosynthesis pathway.

Chlorophyll a: The final product of the biosynthesis pathway.

Uniqueness: this compound is unique due to its role as a highly fluorescent intermediate in the chlorophyll biosynthesis pathway. Its light-dependent reduction to chlorophyllide a is a critical step in the production of chlorophyll a, which is essential for photosynthesis .

特性

IUPAC Name |

magnesium;22-(2-carboxyethyl)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-7,24,25-triaza-23-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19,21-dodecaen-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPCOMNNISRCTC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(=C(C(=CC6=NC(=C2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C(=O)OC)[O-])C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20369-67-9 | |

| Record name | Protochlorophyllide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020369679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。